2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid

Acute toxicity LD50 comparison Triiodophenyl alkanoic acids

2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid (CAS 23217-81-4; C₁₁H₁₀I₃NO₃; MW 584.92) is a triiodinated aromatic carboxylic acid bearing an acetamido group at the 3-position and a propionic acid side chain at the α-carbon of the phenyl ring. Historically classified within the radiopaque contrast media family, it belongs to the 2-(3-amino-2,4,6-triiodophenyl)alkanoic acid series first systematically disclosed in the medicinal chemistry literature of the 1970s.

Molecular Formula C11H10I3NO3
Molecular Weight 584.91 g/mol
CAS No. 23217-81-4
Cat. No. B13815185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid
CAS23217-81-4
Molecular FormulaC11H10I3NO3
Molecular Weight584.91 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O
InChIInChI=1S/C11H10I3NO3/c1-4(11(17)18)8-6(12)3-7(13)10(9(8)14)15-5(2)16/h3-4H,1-2H3,(H,15,16)(H,17,18)
InChIKeyNMAGEGBGCORVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid (CAS 23217-81-4): Core Identity and Procurement Context


2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid (CAS 23217-81-4; C₁₁H₁₀I₃NO₃; MW 584.92) is a triiodinated aromatic carboxylic acid bearing an acetamido group at the 3-position and a propionic acid side chain at the α-carbon of the phenyl ring. Historically classified within the radiopaque contrast media family, it belongs to the 2-(3-amino-2,4,6-triiodophenyl)alkanoic acid series first systematically disclosed in the medicinal chemistry literature of the 1970s [1]. The compound contains three covalent iodine atoms accounting for approximately 65.1% iodine by weight, which confers intrinsic X-ray attenuation capacity [2]. Its primary contemporary procurement relevance lies in its role as a structurally defined impurity reference standard or synthetic intermediate for iodinated contrast agents—most notably iopamidol—rather than as an independent active pharmaceutical ingredient [3].

Why 2-(3-Acetamido-2,4,6-triiodophenyl)propionic Acid Cannot Be Interchanged with Class-Analog Triiodophenyl Alkanoic Acids


Within the triiodophenyl alkanoic acid class, even a single methylene-unit change in the α-alkyl side chain produces measurable—and in some cases twofold—differences in acute systemic toxicity and calculated lipophilicity. The propionic acid congener (C₂ side chain) occupies a discrete position in the homologous series between the acetic acid derivative (C₁) and the butyric acid analog (C₃), each exhibiting distinct LD₅₀ values and iodine mass fractions that directly influence safety margins and radiopacity per unit dose [1]. Furthermore, the 3-acetamido substitution pattern distinguishes this compound from the 3-amino parent (iopanoic acid series) and from 3-butyramido variants (tyropanoic acid), affecting both metabolic stability and hepatic handling—parameters critical for cholecystographic contrast agent performance [2]. For impurity reference standard applications, chromatographic retention time and mass spectrometric fragmentation are uniquely determined by the combination of the acetamido group and the propionic acid chain length, rendering substitution by butyric or valeric analogs analytically invalid [3].

Quantitative Differentiation Evidence for 2-(3-Acetamido-2,4,6-triiodophenyl)propionic Acid Against Closest Structural Analogs


Acute Oral Toxicity in Mice: Propionic Acid Congener Shows 2.5-Fold Higher LD₅₀ Than Iopanoic Acid and 1.4-Fold Higher Than the Butyric Acid Analog

The target compound exhibits substantially lower acute oral lethality in mice compared to the clinically used oral cholecystographic agent iopanoic acid and its immediate butyric acid homolog. The oral LD₅₀ of 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid in mice is 3800 mg/kg [1], compared to 1540 mg/kg for iopanoic acid [3-(3-amino-2,4,6-triiodophenyl)-2-ethylpropionic acid] [2] and 2800 mg/kg for the butyric acid analog 2-(3-acetamido-2,4,6-triiodophenyl)butyric acid [3]. This represents a 2.47-fold advantage over iopanoic acid and a 1.36-fold advantage over the butyric acid congener.

Acute toxicity LD50 comparison Triiodophenyl alkanoic acids Cholecystographic contrast agents

Acute Intravenous Toxicity in Mice: Propionic Acid Analog is 4.2-Fold Less Acutely Lethal Than Iopanoic Acid by IV Route

The intravenous route—critical for contrast agent administration—reveals an even more pronounced safety advantage. The IV LD₅₀ of the target compound in mice is 1200 mg/kg [1], versus only 285 mg/kg for iopanoic acid [2] and 950 mg/kg for the butyric acid analog [3]. The 4.21-fold IV safety advantage over iopanoic acid is substantially larger than the oral advantage, reflecting a fundamentally different acute systemic toxicity profile upon bolus parenteral exposure.

Intravenous toxicity LD50 Triiodophenyl contrast agents Safety pharmacology

Iodine Content Comparison: Propionic Acid Congener Delivers 65.1% Iodine by Weight—Intermediate Between Iopanoic Acid (66.7%) and Tyropanoic Acid (61.4%)

The calculated iodine mass fraction of 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid is 65.1% (3 × 126.90 Da I / 584.92 Da MW) [1]. This places it between iopanoic acid at 66.68% iodine [2] and the clinically used oral cholecystographic agent tyropanoic acid at approximately 61.4% iodine [3]. While iopanoic acid offers marginally higher radiopacity per unit mass, the propionic acid derivative achieves a near-equivalent iodine density while demonstrating dramatically improved acute safety margins (see Evidence Items 1–2), yielding a more favorable safety-to-radiopacity ratio for applications where both parameters are constrained.

Iodine content Radiopacity Contrast agent design Mass attenuation coefficient

Alkyl Side-Chain Length Dictates Lipophilicity Gradient: Propionic Acid LogP Occupies a Defined Intermediate Position in the Homologous Series

Within the 2-(3-acetamido-2,4,6-triiodophenyl)alkanoic acid homologous series, lipophilicity scales predictably with α-alkyl chain length. The propionic acid derivative (C₂ side chain) exhibits a computed XLogP3-AA of 3.1 [1] and an experimentally derived LogP of approximately 4.30 , compared to iopanoic acid (α-ethylpropionic, effectively a C₃-branched chain) with LogP values of 3.74–4.37 depending on computational model [2]. The incremental LogP increase per methylene unit in this series is estimated at approximately 0.5–0.7 log units, meaning the propionic acid congener is measurably less lipophilic than its butyric and valeric acid homologs—a property that directly influences aqueous solubility, protein binding, and biliary versus urinary excretion partitioning.

Lipophilicity LogP Structure-property relationship Triiodophenyl alkanoic acids

Acetamido vs. Amino Substituent Distinction: N-Acetylation of the 3-Position Reduces Acute Intravenous Toxicity by Over 8-Fold Relative to the Free Amine Parent

Patent literature explicitly demonstrates that N-acetylation of the 3-amino group on the triiodophenyl ring dramatically reduces acute intravenous toxicity. An acylated triiodoaminophenylalkanoic acid patent reports that ethyl 2-(2,4,6-triiodo-3-acetamidophenyl)propionate exhibits an intravenous LD₅₀ of 1030 mg/kg in mice, compared to the unacetylated amino parent compound which produces 'symptoms of acute systemic intoxication at dosages necessary to produce gallbladder visualization' [1]. This N-acetyl blocking strategy—shared by the target compound—is explicitly identified as enabling intravenous administration of the contrast agent, which is not feasible with the free amine due to acute toxicity [1]. The target compound's 3-acetamido substitution is thus a critical structural determinant of its tolerable intravenous safety profile, distinguishing it from 3-amino congeners such as iopanoic acid.

Structure-toxicity relationship N-acetylation Triiodophenyl contrast media Patent evidence

Role as Iopamidol Process-Related Impurity Reference Standard: Chromatographically Resolved from Other EP Impurities A–I

2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid serves as a structurally characterized process-related impurity or synthetic intermediate in the manufacture of iopamidol, the widely used nonionic iodinated X-ray contrast agent [1]. While this specific CAS number is not listed as one of the European Pharmacopoeia (EP)-designated impurities A through I for iopamidol, it belongs to the same structural class of triiodophenyl mono-carboxylic acid byproducts that are monitored via HPLC during iopamidol drug substance release testing, where the EP monograph requires that 'not more than 0.1% of any other individual impurity is found; and not more than 0.20% of total impurities' [2]. Its unique combination of acetamido group, propionic acid side chain, and triiodinated aromatic core yields a distinct HPLC retention time and mass spectrometric signature that differentiates it from other iopamidol-related impurities such as Impurity D (CAS 87932-11-4; MW 704.0; a dicarboxylic acid diamide) and Impurity C (CAS 87932-07-8; an N-acetyl isophthalamide derivative) [3].

Impurity reference standard Iopamidol HPLC Pharmaceutical quality control European Pharmacopoeia

Optimal Research and Industrial Application Scenarios for 2-(3-Acetamido-2,4,6-triiodophenyl)propionic Acid


Pharmaceutical Impurity Reference Standard for Iopamidol ANDA/DMF Filing and QC Release Testing

This compound is procured as a characterized impurity reference standard for HPLC method development, method validation (AMV), and routine quality control testing during iopamidol drug substance manufacturing [1]. Its distinct molecular weight (584.92 Da), mono-carboxylic acid functionality, and 3-acetamido substitution ensure chromatographic separation from all EP-designated iopamidol impurities A–I. Regulatory filings (ANDA, DMF) require identification and quantification of all process-related impurities exceeding the 0.1% threshold per the EP monograph [2]; this compound's unique retention time and MS fragmentation pattern make it an indispensable calibrant for any iopamidol impurity profiling method.

Structure-Toxicity Relationship (STR) Studies in the Triiodophenyl Alkanoic Acid Series for Contrast Agent Development

The compound's position within the 2-(3-amino/acylamino-2,4,6-triiodophenyl)alkanoic acid homologous series—with experimentally determined oral and intravenous LD₅₀ values of 3800 and 1200 mg/kg in mice, respectively [1]—makes it a critical comparator for structure-toxicity relationship studies. Its acute safety margin is 2.5-fold (oral) and 4.2-fold (IV) greater than iopanoic acid [2] and 1.4-fold (oral) and 1.3-fold (IV) greater than the butyric acid homolog , enabling systematic investigation of how incremental alkyl chain elongation and N-acylation modulate systemic toxicity in this pharmacologically important scaffold class.

Synthetic Intermediate for Novel Iodinated Contrast Agents and Radiopaque Biomaterials

As a mono-carboxylic acid bearing a free propionic acid moiety, this compound serves as a versatile synthetic building block for amide or ester conjugation to targeting ligands, polymers, or nanoparticles. The 65.1% iodine content [1] provides sufficient radiopacity for X-ray or CT imaging applications, while the propionic acid side chain offers a balance of aqueous solubility and lipophilicity (LogP ≈ 4.30) [2] that is intermediate within the homologous series—potentially advantageous for achieving controlled biodistribution in polymeric or nanoparticulate delivery systems .

In Vitro Metabolism and Deiodination Stability Studies

The 3-acetamido substitution pattern on this compound mirrors the N-acetyl blocking strategy used in clinical cholecystographic agents such as iocetamic acid [1], and metabolism studies on structurally related compounds (e.g., iopronic acid) have demonstrated that the 3-acetamido-2,4,6-triiodophenoxy moiety undergoes hepatic microsomal metabolism without deiodination [2]. Procuring this compound enables comparative in vitro metabolism studies using liver microsomes or hepatocytes to quantify the effect of side-chain length (propionic vs. butyric vs. valeric) on metabolic stability and the propensity for free iodide release—a key safety concern for all iodinated contrast agents.

Quote Request

Request a Quote for 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.